



Application Notes: CBO-P11 for Targeted Inhibition of Cancer Cell Migration

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Compound of Interest		
Compound Name:	CBO-P11	
Cat. No.:	B12387859	Get Quote

Introduction

Metastasis, the process of cancer cell migration and invasion to distant organs, is a major cause of cancer-related mortality. Understanding and inhibiting cancer cell migration is a critical goal in cancer research and drug development. **CBO-P11** is a synthetic peptide that specifically binds to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is often overexpressed on the surface of various cancer cells and is critically involved in tumor angiogenesis. While **CBO-P11** itself is not a direct inhibitor of cell migration, its high affinity and specificity for VEGFR-2 make it an excellent targeting ligand for the delivery of therapeutic payloads, such as small molecule inhibitors or nanoparticles, to cancer cells.

This application note describes the use of **CBO-P11** conjugated to a hypothetical nanoparticle encapsulating a Rac1 inhibitor (**CBO-P11**-NP-Rac1i) for the targeted study and inhibition of cancer cell migration in VEGFR-2 positive cancer cells. Rac1 is a member of the Rho family of small GTPases that plays a crucial role in regulating the actin cytoskeleton dynamics necessary for cell movement.

Principle

The **CBO-P11** peptide acts as a homing device, directing the nanoparticle-encapsulated Rac1 inhibitor specifically to cancer cells expressing VEGFR-2. Upon binding to VEGFR-2, the **CBO-P11**-NP-Rac1i complex is internalized by the cancer cell. Inside the cell, the nanoparticle releases the Rac1 inhibitor, which then interferes with the Rac1 signaling pathway. This



disruption of Rac1 activity leads to an inhibition of lamellipodia formation and a subsequent reduction in cancer cell migration and invasion.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from in vitro experiments using **CBO-P11**-NP-Rac1i on a VEGFR-2 positive breast cancer cell line (e.g., MDA-MB-231).

Table 1: In Vitro Inhibition of Cancer Cell Migration by CBO-P11-NP-Rac1i

Treatment Group	Concentration (nM)	Migration Inhibition (%)
Vehicle Control	-	0
Free Rac1 Inhibitor	100	35 ± 4.2
NP-Rac1i (non-targeted)	100	45 ± 5.1
CBO-P11-NP-Rac1i	10	52 ± 3.8
CBO-P11-NP-Rac1i	50	78 ± 4.5
CBO-P11-NP-Rac1i	100	92 ± 3.1

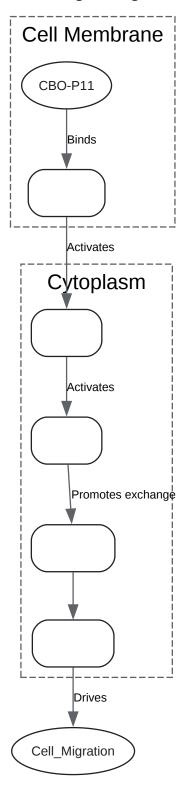
Table 2: Effect of **CBO-P11**-NP-Rac1i on Rac1 Activity

Treatment Group	Concentration (nM)	Relative Rac1-GTP Levels (%)
Vehicle Control	-	100
Free Rac1 Inhibitor	100	68 ± 7.3
NP-Rac1i (non-targeted)	100	55 ± 6.9
CBO-P11-NP-Rac1i	50	25 ± 4.1
CBO-P11-NP-Rac1i	100	11 ± 2.8

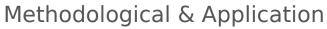


Signaling Pathways and Experimental Workflow

VEGFR-2 Signaling Pathway



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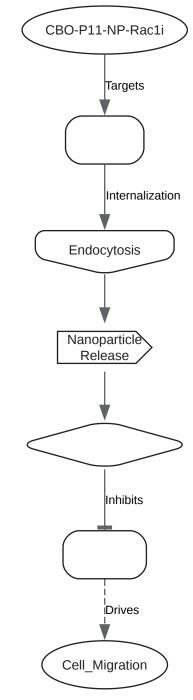


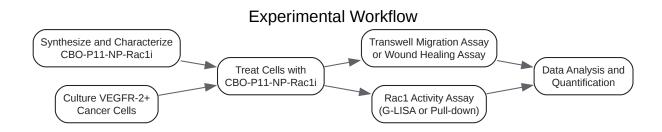


Caption: VEGFR-2 signaling cascade leading to the activation of Rac1 and promotion of cell migration.



Targeted Inhibition of Rac1-Mediated Cell Migration







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